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molecular formula C9H11N3O B8310857 3,7-Dimethyl-2-hydroxymethylimidazo[4,5-b]pyridine

3,7-Dimethyl-2-hydroxymethylimidazo[4,5-b]pyridine

Cat. No. B8310857
M. Wt: 177.20 g/mol
InChI Key: ODMAAIYYPOLMCL-UHFFFAOYSA-N
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Patent
US05624935

Procedure details

A procedure similar to that described in Preparation 15 was repeated, except that 5.00 g of 2-hydroxymethyl-7-methyl-3H-imidazo[5,4-b]pyridine, 1.34 g of sodium hydride (as a 55% by weight dispersion in mineral oil), 2.0 ml of methyl iodide and 120 ml of dimethylformamide were used, to give the title compound as a crude product. This crude product was purified by column chromatography through silica gel, using a gradient elution method, with mixtures of ethyl acetate and methanol in ratios ranging from 1:0 to 10:1 by volume as the eluent, to give 4.4 g of the title compound, melting at >300° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.34 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[NH:4][C:5]2[C:10]([N:11]=1)=[C:9]([CH3:12])[CH:8]=[CH:7][N:6]=2.[H-].[Na+].[CH3:15]I>CN(C)C=O>[CH3:15][N:4]1[C:5]2=[N:6][CH:7]=[CH:8][C:9]([CH3:12])=[C:10]2[N:11]=[C:3]1[CH2:2][OH:1] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OCC=1NC2=NC=CC(=C2N1)C
Step Two
Name
Quantity
1.34 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
CI
Step Four
Name
Quantity
120 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A procedure similar to that described in Preparation 15

Outcomes

Product
Name
Type
product
Smiles
CN1C(=NC=2C1=NC=CC2C)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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